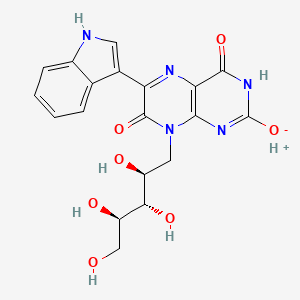
Photolumazine III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photolumazine III is a compound that belongs to the class of lumazines, which are derivatives of pteridine. It is known for its photoluminescent properties and is often studied in the context of its interactions with the major histocompatibility complex class I-related molecule 1 (MR1). This compound is significant in various scientific fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Photolumazine III can be synthesized through a series of chemical reactions involving riboflavin derivatives. One common method involves the use of 5-amino-6-ribitylaminouracil as a precursor, which undergoes cyclization and subsequent modifications to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as cyclization, purification, and crystallization. The scalability of these methods would depend on the demand and application of the compound in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: Photolumazine III undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its photoluminescent properties.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical behavior.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized lumazine derivatives, while substitution can result in functionalized lumazines with altered properties .
Wissenschaftliche Forschungsanwendungen
Photolumazine III has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent probe to study chemical reactions and molecular interactions.
Biology: Investigated for its role in the immune response, particularly in the presentation of microbial metabolites to mucosal-associated invariant T cells.
Medicine: Explored for its potential in cancer research, as it can interact with MR1-restricted T cells, which have shown promise in targeting tumor cells.
Industry: Utilized in the development of photoluminescent materials and sensors for various applications
Wirkmechanismus
Photolumazine III exerts its effects primarily through its interaction with the major histocompatibility complex class I-related molecule 1. This interaction involves the binding of this compound to the antigen-presenting groove of the major histocompatibility complex class I-related molecule 1, which then presents the compound to mucosal-associated invariant T cells. This process is crucial for the immune response to microbial infections and has implications in cancer immunotherapy .
Vergleich Mit ähnlichen Verbindungen
Photolumazine III can be compared with other similar compounds such as:
Photolumazine I: Another lumazine derivative with similar photoluminescent properties but different chemical structure.
7,8-Didemethyl-8-hydroxy-5-deazariboflavin: A riboflavin analogue with distinct biological activities.
Riboflavin: A well-known vitamin B2 compound with various biological functions.
Eigenschaften
Molekularformel |
C19H19N5O7 |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
hydron;6-(1H-indol-3-yl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate |
InChI |
InChI=1S/C19H19N5O7/c25-7-12(27)15(28)11(26)6-24-16-14(17(29)23-19(31)22-16)21-13(18(24)30)9-5-20-10-4-2-1-3-8(9)10/h1-5,11-12,15,20,25-28H,6-7H2,(H2,22,23,29,31)/t11-,12+,15-/m0/s1 |
InChI-Schlüssel |
XZHBOWKLLNKVKN-ZOWXZIJZSA-N |
Isomerische SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)CC(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


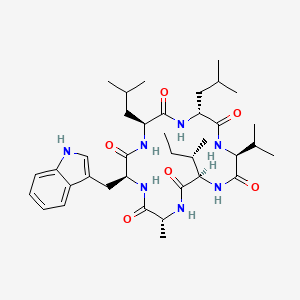


![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
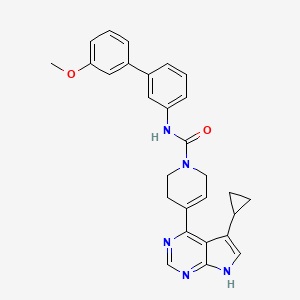

![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
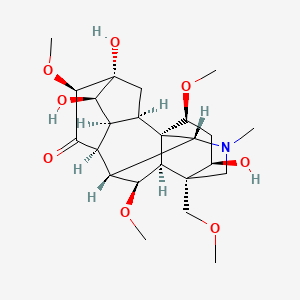
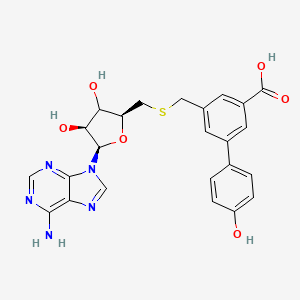
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
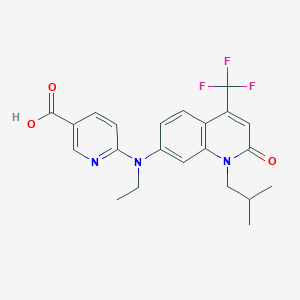


![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
